molecular formula C23H18BrNO4 B11082529 N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide

Cat. No.: B11082529
M. Wt: 452.3 g/mol
InChI Key: NRUDQKWOEOYIDP-UHFFFAOYSA-N
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Description

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxin ring system, which is fused with a bromobenzoyl group and a methylbenzamide moiety. The presence of bromine and the benzodioxin structure contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide typically involves multiple steps, including halogenation, acylation, and condensation reactions. One common method involves the halogenation of a precursor compound in the presence of a halogenating agent such as N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF). This is followed by acylation using a suitable acylating agent under controlled conditions to introduce the bromobenzoyl group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide is unique due to its specific combination of functional groups and the benzodioxin ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H18BrNO4

Molecular Weight

452.3 g/mol

IUPAC Name

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide

InChI

InChI=1S/C23H18BrNO4/c1-14-2-4-16(5-3-14)23(27)25-19-13-21-20(28-10-11-29-21)12-18(19)22(26)15-6-8-17(24)9-7-15/h2-9,12-13H,10-11H2,1H3,(H,25,27)

InChI Key

NRUDQKWOEOYIDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2C(=O)C4=CC=C(C=C4)Br)OCCO3

Origin of Product

United States

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